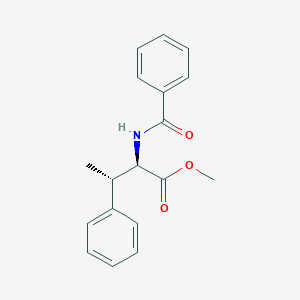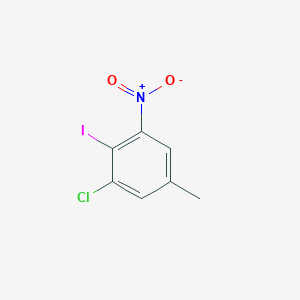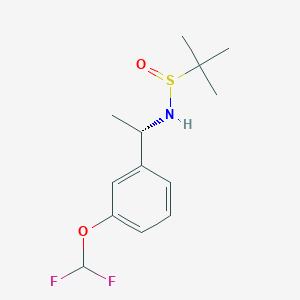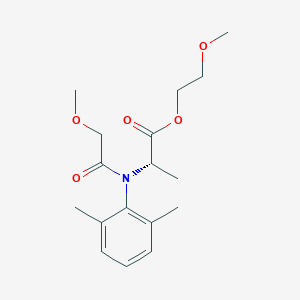![molecular formula C13H11NO3 B12848537 N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)
N-[2-(5-Formyl-2-furyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Formyl-2-furyl)phenyl]acetamide is an organic compound with the molecular formula C13H11NO3 It features a furan ring substituted with a formyl group and connected to a phenyl ring, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize N-[2-(5-Formyl-2-furyl)phenyl]acetamide involves an aldol condensation reaction between 5-formyl-2-furyl and 2-aminophenylacetic acid. The reaction typically occurs in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired product.
Amidation Reaction: Another synthetic route involves the amidation of 2-(5-formyl-2-furyl)benzoic acid with acetic anhydride in the presence of a catalyst like pyridine. This method ensures the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[2-(5-Formyl-2-furyl)phenyl]acetamide can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[2-(5-formylfuran-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H11NO3/c1-9(16)14-12-5-3-2-4-11(12)13-7-6-10(8-15)17-13/h2-8H,1H3,(H,14,16) |
InChI Key |
KGXSCTHBHWDSHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)




![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)


![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)


![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
